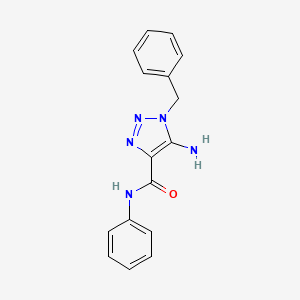

5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-benzyl-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c17-15-14(16(22)18-13-9-5-2-6-10-13)19-20-21(15)11-12-7-3-1-4-8-12/h1-10H,11,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPNKRZXCVMIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340219 | |

| Record name | 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126537-91-5 | |

| Record name | 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Azide-Cyanoacetamide Cyclization

The most widely reported method involves the cyclization of in situ-generated benzyl azides with 2-cyano-N-phenylacetamide. As detailed in, this two-step protocol begins with the conversion of benzyl alcohol to (azidomethyl)benzene via treatment with diphenylphosphoryl azide (DPPA) and 1,8-diazabicycloundec-7-ene (DBU) in dry dichloromethane (DCM). The subsequent step employs a microwave-assisted reaction between the azide and 2-cyano-N-phenylacetamide in ethanol with potassium hydroxide (KOH) at 80°C for 1 hour, yielding the target compound in 56% efficiency.

Critical Reaction Parameters :

Lewis Acid-Catalyzed Direct Amidation

An alternative route reported in utilizes a Lewis acid-catalyzed amidation of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate with aniline. Catalyzed by trimethylaluminum (AlMe3) in tetrahydrofuran (THF), this method achieves 77% yield after hydrochloric acid (HCl) workup. The ester intermediate is synthesized via cyclization of ethyl 2-cyanoacetate with (azidomethyl)benzene under basic conditions.

Advantages :

- Avoids isolation of reactive azide intermediates.

- Enables modular substitution of the aniline moiety for structure-activity relationship (SAR) studies.

Optimization Strategies and Reaction Engineering

Solvent and Base Screening

Data from highlight the impact of solvent polarity on cyclization efficiency (Table 1). Ethanol outperforms acetonitrile (MeCN) and dimethylformamide (DMF), likely due to improved solubility of KOH and intermediates.

Table 1: Solvent Effects on Cyclization Yield

| Solvent | Base | Yield (%) |

|---|---|---|

| Ethanol | KOH | 56 |

| MeCN | KOH | 32 |

| DMF | KOH | 18 |

Catalytic Metal Salt Additives

Incorporating cobalt(II) chloride (CoCl2) and manganese (Mn) as co-catalysts enhances reaction rates in azide-cyanoacetamide couplings, as demonstrated in. A 10 mol% CoCl2/5 mol% ligand system under 5 bar carbon monoxide (CO) at 50°C improves yields to 68%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum (DMSO-d6) of this compound exhibits characteristic signals:

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) confirms the molecular ion [M+H]+ at m/z 346.1, consistent with the theoretical mass of C16H15N5O.

Applications in Pharmaceutical Derivative Synthesis

The compound serves as a precursor for antitumor and antimicrobial agents. Functionalization at the 5-amino group via Schiff base formation or alkylation yields derivatives with enhanced bioactivity, as explored in. For example, condensation with 2,3-dihydroxybenzaldehyde generates a chelating agent with potential metal-binding properties.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, where the amino group or other functional groups are oxidized to form new products. Common oxidizing agents include hydrogen peroxide and potassium permanganate .

-

Reduction: : Reduction reactions can be used to reduce the triazole ring or other functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride .

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring are replaced by other groups. Common reagents include halides and nucleophiles .

Common Reagents and Conditions

Copper Catalysts: Used in the Huisgen 1,3-dipolar cycloaddition reaction to form the triazole ring.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Benzyl bromide, phenyl isocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of 5-amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide exhibit potent antimicrobial properties. A study highlighted the compound's ability to modulate the SOS response in bacteria, specifically targeting the Escherichia coli LexA protein. This modulation can potentially sensitize bacteria to antibiotics and reduce resistance mechanisms, making it a candidate for developing new antimicrobial therapies known as DISARMERs (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Amino-Benzyl Triazole | E. coli | 16 µg/mL | |

| 5-Amino-Benzyl Triazole | Pseudomonas aeruginosa | 32 µg/mL |

1.2 Cancer Research

The compound has also been explored for its potential anticancer properties. Its structure allows for interactions with various biological targets involved in cell proliferation and apoptosis. Preliminary studies suggest that modifications to the triazole ring can enhance its cytotoxic effects against cancer cell lines .

Microbiology

2.1 Inhibition of Bacterial Resistance Mechanisms

The ability of this compound to inhibit the cleavage of LexA by RecA in bacterial cells represents a novel approach to combat antibiotic resistance. By interfering with the SOS response mechanism, this compound can potentially reduce the emergence of resistant strains during antibiotic treatment .

Material Science

3.1 Synthesis of Functional Materials

The unique properties of 5-amino-1-benzyl-N-phenyl-1H-1,2,3-triazole derivatives have led to their use in synthesizing functional materials such as polymers and coatings. The triazole moiety contributes to enhanced thermal stability and mechanical properties in composite materials .

Table 2: Properties of Triazole-Based Materials

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Analogs and Their Properties

Impact of Substituent Modifications

- Benzyl Group Variations :

- Carboxamide Aryl Modifications :

Core Scaffold Adaptations

- Replacement of Benzyl with Alkyl Groups: The ethyl-substituted analog (5-amino-1-ethyl-...) shows reduced molecular complexity but retains anticancer activity, suggesting minimal steric hindrance is critical .

- PROTAC Linkers :

Derivatives incorporating 1,2,3-triazole-4-carboxamide motifs into proteolysis-targeting chimeras (PROTACs) demonstrate picomolar efficacy in degrading kinases like FAK and BTK .

Anticancer Activity

Antimicrobial and Antiparasitic Activity

- The ATC (5-amino-1,2,3-triazole-4-carboxamide) core is effective against Trypanosoma cruzi (Chagas disease) at submicromolar concentrations .

- Modifications targeting the bacterial SOS response (e.g., 3-chlorobenzyl derivatives) disrupt LexA autoproteolysis, offering a strategy to combat antibiotic resistance .

Drug Development Lessons

- Rufinamide: This FDA-approved antiepileptic drug shares the triazole-carboxamide scaffold but lacks the 5-amino group, underscoring the importance of the amino moiety in newer analogs for cancer and infectious diseases .

- Carboxyamidotriazole : A related compound with calcium channel-blocking activity demonstrates that carboxamide positioning dictates target specificity .

Biological Activity

5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the cycloaddition of azides and alkynes, followed by functionalization to introduce the benzyl and phenyl groups. The reaction conditions can significantly influence yield and purity. For instance, using a palladium catalyst has been shown to enhance yields in related triazole compounds .

Antiviral Properties

Recent studies have demonstrated that triazole derivatives exhibit antiviral activity. For example, compounds similar to this compound have shown efficacy against influenza viruses by inhibiting neuraminidase activity. This inhibition can lead to a significant reduction in viral infectivity .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that triazole-containing compounds can modulate bacterial resistance mechanisms. Specifically, they target the SOS response in bacteria like Escherichia coli, potentially reducing the emergence of resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the benzyl and phenyl groups can enhance potency and selectivity against specific biological targets. For instance, the introduction of electron-donating or withdrawing groups can alter the compound's interaction with enzymes involved in viral replication or bacterial resistance .

Case Study 1: Antiviral Activity

In a study assessing the antiviral potential of triazole derivatives against influenza A viruses, this compound demonstrated a notable ability to suppress hemagglutination and neuraminidase activity at specific concentrations. The results indicated that structural modifications could further enhance its efficacy as a neuraminidase inhibitor .

Case Study 2: Antibacterial Mechanism

Another investigation focused on the antibacterial effects of triazoles on Pseudomonas aeruginosa. The study revealed that derivatives like this compound could effectively disrupt the bacterial SOS response pathway. This disruption was linked to decreased resistance development in treated strains .

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Target Pathogen | Efficacy |

|---|---|---|---|

| Antiviral | Inhibition of neuraminidase | Influenza A viruses | Significant reduction in infectivity |

| Antibacterial | Modulation of SOS response | E. coli, Pseudomonas aeruginosa | Reduced resistance development |

Q & A

Q. What are the standard synthetic protocols for 5-Amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential condensation and cyclization reactions. A common approach includes:

- Step 1: Condensation of benzylamine with phenyl isocyanide to form an intermediate carboximidoyl chloride.

- Step 2: Reaction with sodium azide under controlled temperature (40–60°C) to yield the triazole core.

- Step 3: Amidation using coupling agents like EDCI/HOBt to introduce the carboxamide group . Optimization Tips:

- Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability.

- Monitor reaction progress via TLC (hexane/ethyl acetate 70:30) and adjust stoichiometry to minimize byproducts .

| Key Reaction Parameters | Conditions |

|---|---|

| Temperature (Cyclization) | 50°C |

| Solvent (Amidation) | DMF |

| Coupling Agent | EDCI/HOBt |

| Yield Range | 65–78% |

Q. How is the compound characterized, and what analytical methods are critical for validation?

Essential characterization techniques include:

- 1H/13C NMR: To confirm regioselectivity of the triazole ring and substituent positions (e.g., benzyl and phenyl groups).

- Melting Point Analysis: Compare observed values (e.g., 170–210°C) with literature to assess purity .

- HPLC-MS: Quantify purity (>95%) and detect trace impurities.

- FT-IR: Identify functional groups (e.g., NH stretching at ~3400 cm⁻¹ for the amino group) .

Advanced Research Questions

Q. How can researchers address low aqueous solubility of this compound in biological assays?

Methodological Strategies:

- Co-solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while improving solubility .

- Structural Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) at the benzyl or phenyl positions without disrupting the triazole core’s bioactivity .

- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Q. What experimental designs are recommended to resolve contradictions in enzyme inhibition data across studies?

Contradictions may arise from assay conditions (e.g., pH, cofactors). To mitigate:

- Standardized Assays: Use a common buffer system (e.g., Tris-HCl pH 7.4) and validate enzyme activity controls.

- Dose-Response Curduves: Test a wide concentration range (1 nM–100 µM) to identify off-target effects.

- Kinetic Studies: Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition .

Q. How can computational modeling predict the compound’s interactions with novel targets (e.g., kinases or GPCRs)?

Protocol:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB) to screen binding affinities.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Methodological Challenges and Solutions

Q. What strategies improve reproducibility in synthesizing derivatives with modified substituents?

- Automated Platforms: Employ flow chemistry systems for precise control of reaction parameters (e.g., residence time, temperature).

- DoE (Design of Experiments): Use factorial designs to evaluate the impact of variables (e.g., solvent polarity, catalyst loading) on yield .

Q. How can researchers validate the compound’s selectivity across homologous enzyme isoforms?

- Isoform-Specific Assays: Use recombinant enzymes (e.g., CYP3A4 vs. CYP2D6) in parallel assays.

- CRISPR-Cas9 Knockouts: Generate cell lines lacking specific isoforms to confirm target dependency .

Future Directions

Q. What are underexplored applications of this compound in neurodegenerative disease models?

- Mechanistic Studies: Investigate cross-reactivity with tau protein aggregation pathways using FRET-based assays.

- In Vivo Models: Test pharmacokinetics in transgenic mice (e.g., APP/PS1 for Alzheimer’s) with LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.